N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide
Description
N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a benzoxazole moiety linked to a cyclopropane carboxamide structure
Properties
IUPAC Name |
N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(15)8-10(14)13(18)16-7-6-11-9-4-2-3-5-12(9)19-17-11/h2-5,10H,6-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWVEMYNDQFRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NCCC2=NOC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions.
Alkylation: The benzoxazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclopropanation: The key step involves the formation of the cyclopropane ring, which can be achieved via a Simmons-Smith reaction using diiodomethane and a zinc-copper couple.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carboxamide group.
Substitution: The bromine atom in the cyclopropane ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes involving benzoxazole derivatives.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to antimicrobial or anticancer effects . The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share the benzoxazole core but differ in their substituents and biological activities.
Cyclopropane Carboxamides: Compounds such as 2-bromo-2-methylcyclopropane-1-carboxamide, which lack the benzoxazole moiety, are used in different contexts and have distinct properties.
Uniqueness
N-[2-(1,2-benzoxazol-3-yl)ethyl]-2-bromo-2-methylcyclopropane-1-carboxamide is unique due to the combination of the benzoxazole and cyclopropane carboxamide structures, which confer specific biological activities and chemical properties not found in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
